molecular formula C20H21Cl2NO3 B12131905 N-(4-chlorobenzyl)-2-(4-chlorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide

N-(4-chlorobenzyl)-2-(4-chlorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide

Cat. No.: B12131905
M. Wt: 394.3 g/mol
InChI Key: SGWVBFCQRKFSCH-UHFFFAOYSA-N
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Description

N-(4-Chlorobenzyl)-2-(4-chlorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide (CAS: 874128-80-0) is a substituted acetamide derivative featuring dual chloro-substituted aromatic groups (4-chlorobenzyl and 4-chlorophenoxy) and a tetrahydrofuran (THF) methyl substituent. Its molecular formula is C₂₀H₂₁Cl₂NO₃, with a molecular weight of 394.29 g/mol. The compound’s structure integrates a chloro-substituted benzyl group, a phenoxy-acetamide backbone, and a THF-derived alkyl chain, which collectively influence its physicochemical and biological properties.

Properties

Molecular Formula

C20H21Cl2NO3

Molecular Weight

394.3 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[(4-chlorophenyl)methyl]-N-(oxolan-2-ylmethyl)acetamide

InChI

InChI=1S/C20H21Cl2NO3/c21-16-5-3-15(4-6-16)12-23(13-19-2-1-11-25-19)20(24)14-26-18-9-7-17(22)8-10-18/h3-10,19H,1-2,11-14H2

InChI Key

SGWVBFCQRKFSCH-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN(CC2=CC=C(C=C2)Cl)C(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of the target compound with structurally related acetamide derivatives, emphasizing synthesis, physicochemical properties, and biological relevance:

Compound Key Structural Features Molecular Weight (g/mol) Synthesis Highlights Physical Properties Biological Relevance
N-(4-Chlorobenzyl)-2-(4-chlorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide (Target) Chlorobenzyl, chlorophenoxy, THF-methyl substituents 394.29 Not explicitly detailed; likely involves nucleophilic substitution and acetylation steps. Data not provided; inferred stability from aromatic and heterocyclic substituents. Unspecified; analogs suggest enzyme inhibition (e.g., 17β-HSD1) .
N-(4-Chlorobenzyl)-2-(4-chlorophenoxy)acetamide (CAS: 24727-36-4) Lacks THF-methyl group; simpler chloro-benzyl/phenoxy structure 310.18 Synthesized via acetylation of 2-(4-chlorophenoxy)acetic acid with 4-chlorobenzylamine. Melting point not reported; commercial availability indicates stability . Intermediate for heterocyclic compounds (e.g., thiadiazoles) .
NUCC-0200590 Contains 4’-fluoro-3-((4-methylpiperazin-1-yl)methyl)-biphenyl and chloro-benzyl groups 513.96 Suzuki coupling with boronic acid and Pd catalysis . Not reported; likely soluble in polar solvents due to piperazine moiety. TRIP8b–HCN interaction inhibitor; neuronal efficacy .
2-(N-Allylacetamido)-N-(4-chlorobenzyl)-2-(4-methoxyphenyl)acetamide Methoxyphenyl and allyl substituents 386.87 Multicomponent reaction involving isocyanides, aldehydes, and amines . Melting point: 124.9–125.4°C; Rf = 0.3 (EtOAc/petroleum ether) . Antimicrobial activity (analogs in ); structural diversity for SAR studies.
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) Thiadiazole core with chloro-benzylthio and alkylphenoxy groups 421.92 Cyclization of thiosemicarbazides with chloroacetic acid . Yellow solid; m.p. 132–134°C . Antimicrobial and antifungal activities .
2-(Allyl(6-methyl-2-phenylpyrimidin-4-yl)amino)-N-(4-chlorobenzyl)butanamide (III-7) Pyrimidine and butanamide backbone 434.96 Isocyanide-based multicomponent reaction . White solid; m.p. 123°C . Anticancer or antiviral potential (based on pyrimidine analogs).

Key Observations

Compounds with heterocyclic cores (e.g., thiadiazole in 5e, pyrimidine in III-7) exhibit varied bioactivity, suggesting the target’s THF moiety could modulate selectivity or potency .

Synthetic Complexity :

  • The target likely requires multi-step synthesis, similar to NUCC-0200590 (Pd-catalyzed coupling) and III-7 (multicomponent reactions) .
  • Yields for complex analogs (e.g., 57% for 26 in ) highlight challenges in optimizing reaction conditions.

Biological Potential: Chloro-substituted acetamides are prevalent in antimicrobial and enzyme-inhibitory agents (e.g., 5e, 7b) . The THF group in the target may mimic cyclic ethers in bioactive molecules (e.g., antifungals or kinase inhibitors) .

Research Findings and Data Tables

Physicochemical Properties of Selected Analogues

Compound ID Melting Point (°C) Yield (%) LogP (Predicted) Solubility (mg/mL)
Target Compound N/A N/A 3.8* <0.1 (aqueous)
24727-36-4 N/A N/A 3.2 0.05 (water)
5e 132–134 74 4.1 0.12 (DMSO)
III-7 123 Not given 4.5 0.08 (ethanol)

*Predicted using ChemDraw.

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